2-(Benzenesulfonyl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-9-10-6-7-14-12(8-10)17(15,16)11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHOVHJXHIOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-chloropyridine-4-carbonitrile+benzenesulfonyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Benzenesulfonyl)pyridine-4-carbonitrile has garnered attention as a versatile building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets:
- Enzyme Inhibition : This compound is utilized in the design of inhibitors for various enzymes, including carbonic anhydrases, which are implicated in cancer and bacterial growth. Studies have demonstrated that derivatives of this compound exhibit selective inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM, showing promising potential for anticancer applications .
- Antimicrobial Activity : Recent research has highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with significant inhibition rates observed in biofilm formation assays . The compound's derivatives have been shown to disrupt bacterial growth by targeting essential metabolic pathways.
Material Science
In material science, this compound is explored for its unique electronic and optical properties:
- Development of Novel Materials : The compound serves as a precursor in synthesizing materials that exhibit specific electronic characteristics, which can be tailored for applications in organic electronics and photonics. Its ability to form stable complexes with metal ions also opens avenues for creating sensors and catalysts.
Biological Studies
The compound is extensively used in biological research to investigate protein-ligand interactions:
- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to the active sites of target proteins. The benzenesulfonyl group interacts with amino acid residues, while the pyridine ring facilitates π-π interactions with aromatic residues in enzymes. This dual interaction enhances the specificity and potency of the compound as an inhibitor.
Synthetic Routes
The synthesis of this compound typically involves:
- Reagents and Conditions : The reaction between 2-chloropyridine-4-carbonitrile and benzenesulfonyl chloride is conducted in the presence of triethylamine as a base, using dichloromethane as a solvent at room temperature. This method yields high purity and good yields of the desired product.
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines (MDA-MB-231), showcasing its potential as a therapeutic agent .
- Antimicrobial Evaluation : Research indicated that certain derivatives exhibited over 80% inhibition against biofilm formation in S. aureus, suggesting their utility in developing new antimicrobial therapies .
- Carbonic Anhydrase Inhibition : Investigations into new benzenesulfonamide derivatives revealed their selectivity for carbonic anhydrase IX over other isoforms, indicating a targeted approach towards cancer treatment .
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The benzenesulfonyl group can interact with amino acid residues in the enzyme’s active site, while the pyridine ring can form π-π interactions with aromatic residues.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 2-(Benzenesulfonyl)pyridine-4-carbonitrile with structurally related compounds from the evidence:
Key Observations:
Substituent Type and Position :
- Sulfonyl vs. Sulfanyl : The benzenesulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfanyl (S-) substituents in and . This may increase electrophilicity at the CN group, enhancing reactivity in nucleophilic substitutions .
- Position of CN : Pyridine-4-carbonitriles (e.g., 11v ) differ from pyridine-3-carbonitriles () in electronic distribution and steric effects, which could impact molecular interactions.
Biological Activity
2-(Benzenesulfonyl)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to proteins, while the carbonitrile group may facilitate hydrogen bonding, thus influencing enzyme activity or receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
- Antiviral Activity : Potential efficacy against viruses such as SARS-CoV-2.
- Enzyme Inhibition : Shows selective inhibition against carbonic anhydrases, particularly CA IX.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Enzymes | IC50 Values (nM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 15.625 - 62.5 | |
| Antiviral | SARS-CoV-2 | 93% inhibition | |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine compounds, including this compound, displayed potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard microbiological assays, revealing varying degrees of inhibition across different strains.
- Antiviral Activity : In vitro studies indicated that the compound exhibits antiviral properties against SARS-CoV-2, with significant inhibition rates at specific concentrations. This positions it as a candidate for further development in antiviral therapy.
- Enzyme Inhibition Studies : Research focusing on the inhibition of carbonic anhydrases showed that the compound selectively inhibited CA IX with an IC50 value significantly lower than that for CA II, suggesting potential applications in cancer therapy where CA IX is overexpressed.
Table 2: Case Study Results
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Benzenesulfonyl)pyridine-4-carbonitrile, and how can purity be confirmed?
- Answer : Synthesis typically involves sulfonylation of pyridine-4-carbonitrile derivatives using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Post-reaction purification via recrystallization or column chromatography is critical. Purity can be confirmed using melting point analysis, IR spectroscopy (to verify sulfonyl and nitrile groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, nitrile C≡N ~2240 cm⁻¹).
- NMR Spectroscopy : H NMR to resolve aromatic protons and substituent effects; C NMR to confirm nitrile and sulfonyl carbon environments.
- HRMS : Validate molecular formula and isotopic patterns. Cross-referencing with calculated values ensures structural accuracy .
Q. How can the crystal structure of this compound be determined and validated?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, ensuring proper treatment of hydrogen atoms and thermal displacement parameters. Validation tools like PLATON or checkCIF should be employed to assess geometric anomalies, R-factor discrepancies, and twinning risks. Reports from and highlight the importance of iterative refinement cycles and solvent masking (e.g., SQUEEZE) for disordered regions .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s electronic properties and reactivity?
- Answer : The benzenesulfonyl moiety is electron-withdrawing, polarizing the pyridine ring and directing electrophilic substitution to meta/para positions. Computational methods (e.g., DFT calculations) can model frontier molecular orbitals (FMOs) to predict reactivity. Experimental validation via Hammett substituent constants or kinetic studies under varying conditions (e.g., pH, temperature) may further elucidate electronic effects .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
- Answer :
- Crystallography : For ambiguous electron density, test for twinning using ROTAX in PLATON. For solvent disorder, apply SQUEEZE or omit problematic regions .
- Spectroscopy : If NMR signals overlap, use 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve dynamic effects. Compare experimental IR peaks with computed spectra (e.g., Gaussian) .
Q. What challenges arise in synthesizing derivatives with bulky substituents, and how can they be mitigated?
- Answer : Steric hindrance from substituents (e.g., ortho-aryl groups) may reduce reaction yields. Strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Transition metal catalysis (e.g., Pd-mediated cross-coupling) for regioselective functionalization.
- Protecting groups (e.g., Boc for amines) to prevent side reactions. demonstrates these approaches in analogous quinoline-carbonitrile systems .
Q. How can tautomeric or conformational equilibria be analyzed in solution or solid-state?
- Answer :
- Solution : Variable-temperature H NMR to monitor proton exchange rates (e.g., keto-enol tautomerism).
- Solid-State : SC-XRD to identify dominant conformers. Pair with DFT geometry optimization to compare energy barriers between tautomers .
Methodological Notes
- Computational Tools : Gaussian (DFT), Mercury (crystal visualization), and MestReNova (NMR analysis) are recommended.
- Ethical Compliance : Adhere to institutional guidelines for synthetic waste disposal and safety protocols (e.g., nitrile handling).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
